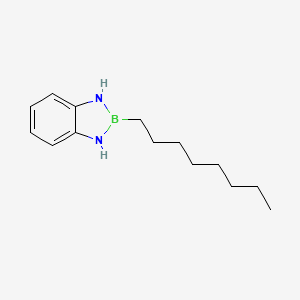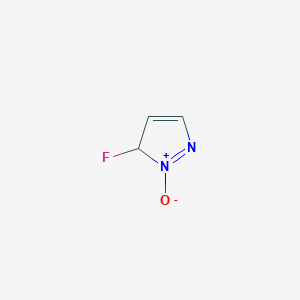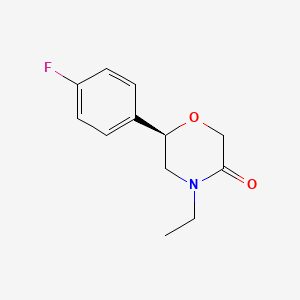
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is a compound belonging to the class of benzodiazaboroles, which are characterized by a boron-nitrogen (B-N) bond within a heterocyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the cyclo-condensation reaction of o-phenylenediamine with an appropriate boronic acid derivative. For instance, a common method includes reacting o-phenylenediamine with 10-bromoanthracene-9-boronic acid under specific conditions to yield the desired benzodiazaborole . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the B-N bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazaboroles, boron-containing heterocycles, and other functionalized derivatives that retain the core benzodiazaborole structure.
科学研究应用
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to act as a potential scaffold for drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Imaging: The compound’s fluorescence properties enable its use in biological imaging and as a fluorogenic sensor for detecting various analytes.
作用机制
The mechanism of action of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets through the boron-nitrogen bond. This interaction can modulate the electronic properties of the compound, leading to its effects in various applications. For instance, in biological systems, the compound can interact with biomolecules, altering their function and enabling its use as a diagnostic or therapeutic agent .
相似化合物的比较
Similar Compounds
Uniqueness
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to its octyl substituent, which imparts distinct physical and chemical properties compared to other benzodiazaboroles. This uniqueness enhances its solubility, stability, and potential for functionalization, making it a valuable compound for various applications.
属性
CAS 编号 |
918897-56-0 |
|---|---|
分子式 |
C14H23BN2 |
分子量 |
230.16 g/mol |
IUPAC 名称 |
2-octyl-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H23BN2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
InChI 键 |
TVZVPAAOBVNDFV-UHFFFAOYSA-N |
规范 SMILES |
B1(NC2=CC=CC=C2N1)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)

![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)

![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)
![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
